molecular formula C13H8N3NaO5 B12366900 Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate

Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate

Cat. No.: B12366900
M. Wt: 309.21 g/mol
InChI Key: ZHFPEICFUVWJIS-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate, also known as Alizarine Yellow R, is a yellow-colored azo dye. It is commonly used as a pH indicator and is commercially available as a sodium salt. In its pure form, it appears as a rust-colored solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is produced by the azo coupling reaction of salicylic acid and the diazonium derivative of 4-nitroaniline . The general procedure involves the following steps:

    Diazotization: 4-nitroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with salicylic acid in an alkaline medium to form the azo dye.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring precise control over reaction conditions such as temperature, pH, and concentration to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides can be used under basic conditions to substitute the hydroxyl group.

Major Products:

Scientific Research Applications

Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in its structure. This property is utilized in pH indicators, where the compound changes color based on the pH of the solution. The molecular targets and pathways involved include interactions with metal ions and other molecules, leading to changes in optical properties .

Comparison with Similar Compounds

    Sodium 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate: Another azo dye with similar properties but different substituent positions.

    Ammonium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate: Similar structure but different counterion.

Uniqueness: Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate is unique due to its specific azo coupling reaction, which imparts distinct optical properties. Its ability to form stable complexes with metal ions makes it valuable in various applications, from analytical chemistry to industrial dyeing processes .

Properties

Molecular Formula

C13H8N3NaO5

Molecular Weight

309.21 g/mol

IUPAC Name

sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate

InChI

InChI=1S/C13H9N3O5.Na/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1

InChI Key

ZHFPEICFUVWJIS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+]

Origin of Product

United States

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